molecular formula C19H21N3O5S B2914136 Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1322256-78-9

Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2914136
CAS RN: 1322256-78-9
M. Wt: 403.45
InChI Key: GSBIJBCCLANJFU-VXPUYCOJSA-N
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Description

Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) exhibits potent oral fibrinogen receptor antagonist properties. Its design incorporates a trisubstituted beta-amino acid residue, contributing to its efficacy in human platelet aggregation inhibition and potential for antithrombotic treatment in acute phases (Hayashi et al., 1998).

Synthesis of Benzothiazolopyridine Derivatives

A synthesis process involving ethyl 2-(benzo[d]thazol-2-yl)acetate and various arylidinemalononitrile derivatives yields ethyl iminothiazolopyridine-4-carboxylate and related compounds. These substances have confirmed structures through elemental analysis and spectroscopy, indicating potential applications in chemical synthesis and pharmaceuticals (Mohamed, 2021).

Benzisothiazoles Derivatives Synthesis

Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound with two tautomers, can decompose to yield various derivatives, including 3-methyl-1,2-benzisothiazole. These derivatives demonstrate stability and resistance to oxidation, suggesting relevance in organic chemistry and materials science (Carrington et al., 1972).

Greener Synthesis of Benzimidazolequinones

An environmentally-friendly synthesis method using hydrogen peroxide in ethyl acetate produces pyrrolo[1,2-a]benzimidazoles and anti-tumour benzimidazolequinones. This process is notable for its high yields and lack of requirement for organic-aqueous extraction, indicating a sustainable approach in medicinal chemistry (Sweeney et al., 2017).

Novel Tri-Heterocyclic Benzothiazole Derivatives

Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, synthesized through microwave-assisted reactions, display antibacterial, antioxidant, and antitubercular properties. These derivatives represent a significant advancement in the field of medicinal chemistry and pharmaceuticals (Bhoi et al., 2016).

Anti-Tumour Activities of Benzimidazole Derivatives

Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate derivatives exhibit promising anti-tumor properties against various cancer cell lines. This suggests potential applications in the development of new cancer treatments (Mohareb & Gamaan, 2018).

properties

IUPAC Name

ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-4-27-17(26)10-21-13-8-11(2)7-12(3)18(13)28-19(21)20-14(23)9-22-15(24)5-6-16(22)25/h7-8H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBIJBCCLANJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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